4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide
Description
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide is a brominated pyrazole derivative with the molecular formula C₆H₉BrN₂·HBr (C₆H₁₀Br₂N₂) and a molecular weight of 276.98 g/mol (calculated). Its structure features a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and a bromomethyl group at position 4. The hydrobromide salt form enhances its stability and solubility in polar solvents, making it a versatile intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions . The compound is commercially available (CAS: 15801-69-1) and is utilized in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-(bromomethyl)-1,3,5-trimethylpyrazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-5-7(4-8)6(2)10(3)9-5;/h4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHMOZOHNJDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide typically involves the bromination of 1,3,5-trimethyl-1H-pyrazole. One common method is the reaction of 1,3,5-trimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the methyl group, resulting in the formation of 4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole. The hydrobromide salt is then obtained by treating the brominated product with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyrazoles.
Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Bioactive Compounds
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide is utilized as an intermediate in the synthesis of various bioactive compounds. Its bromomethyl group allows for further functionalization, making it a valuable precursor in medicinal chemistry. For example, it has been used in the synthesis of novel pyrazole derivatives that exhibit anti-inflammatory and analgesic properties .
Agricultural Chemistry
In agricultural research, this compound has been explored for its potential as a herbicide or pesticide. Studies have indicated that derivatives of pyrazole compounds can exhibit herbicidal activity against certain weed species. The bromomethyl group is crucial for enhancing the biological activity of these derivatives .
Material Science
The compound has applications in material science, particularly in the development of polymers and coatings. Its unique structure can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research has shown that incorporating pyrazole units can enhance the performance of polymeric materials under various environmental conditions .
Case Study 1: Synthesis of Antimicrobial Agents
A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing antimicrobial agents. The resulting compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromomethyl group in enhancing the antimicrobial efficacy of the synthesized compounds .
Case Study 2: Development of Herbicides
Another research project focused on the development of new herbicides based on pyrazole derivatives. The researchers synthesized several compounds using this compound as a starting material and evaluated their herbicidal activity against common agricultural weeds. The results indicated promising herbicidal effects, suggesting potential applications in crop protection .
Data Table: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Synthesis of Bioactive Compounds | Used as an intermediate for synthesizing novel pyrazole derivatives with biological activity. | Anti-inflammatory and analgesic properties observed. |
| Agricultural Chemistry | Explored for potential use as herbicides or pesticides. | Effective against specific weed species. |
| Material Science | Incorporated into polymers to enhance thermal stability and mechanical properties. | Improved performance under environmental stress. |
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural or functional similarities with 4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide:
Biological Activity
4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide is a synthetic compound derived from the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
The synthesis of this compound typically involves bromination of 1,3,5-trimethyl-1H-pyrazole. The reaction is usually conducted in a solvent like dichloromethane under controlled temperatures to achieve selective bromination. The resulting product is treated with hydrobromic acid to form the hydrobromide salt .
Biological Activity Overview
Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anti-inflammatory : Demonstrates potential in reducing inflammation.
- Anticancer : Exhibits cytotoxic effects against cancer cell lines.
The biological effects of this compound are primarily attributed to its electrophilic bromomethyl group. This group can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to modifications that affect their function .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against E. coli | |
| Anti-inflammatory | Reduces TNF-α levels | |
| Anticancer | Cytotoxic to cancer cell lines |
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against several bacterial strains. It demonstrated effective inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Research has shown that this compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it exhibited anti-inflammatory effects similar to those of established drugs like dexamethasone .
Anticancer Properties
In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. For instance, IC50 values were reported at approximately 6.43 μM for HT-29 colon cancer cells and 9.83 μM for PC-3 prostate cancer cells . These findings suggest potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
When compared to other halogenated pyrazoles like 4-(Chloromethyl)pyridine hydrochloride or similar derivatives, this compound shows unique selectivity in biological assays due to its specific substitution pattern on the pyrazole ring .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 4-(Chloromethyl)pyridine hydrochloride | Low | Moderate | Moderate |
Q & A
Basic: What synthetic routes are effective for synthesizing 4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole hydrobromide, and how do reaction conditions impact yield?
Methodological Answer:
The compound is typically synthesized via bromination of a pyrazole precursor. Key steps include:
- Bromination: Reacting 1,3,5-trimethyl-1H-pyrazole with 1,3-dibromopropane or bromomethylating agents in polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–100°C) for 12–24 hours .
- Salt Formation: Hydrobromide formation is achieved by treating the free base with HBr in ethanol, followed by crystallization .
Optimization Factors:
- Solvent Choice: DMF enhances bromide ion mobility but may require rigorous drying to avoid hydrolysis .
- Temperature Control: Excess heat (>100°C) promotes byproducts like debrominated derivatives; lower temperatures (60–80°C) improve selectivity .
- Catalysts: K₂CO₃ or Et₃N as bases improve reaction efficiency by neutralizing HBr, preventing side reactions .
Yield Data:
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF, 80°C, 24h | 72 | 95 | |
| Acetonitrile, 60°C, 18h | 65 | 92 |
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities <0.5% .
- Spectroscopy:
- Melting Point: Sharp melting point (>250°C with decomposition) indicates crystalline purity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Store in airtight containers under N₂ at –20°C to prevent hygroscopic degradation .
- Handling: Use fume hoods and PPE (gloves, goggles) due to HBr release upon hydrolysis. Neutralize spills with NaHCO₃ .
- Disposal: Treat with excess NaOH to neutralize HBr before incineration .
Advanced: How do steric effects from trimethyl groups influence its reactivity in cross-coupling reactions?
Methodological Answer:
The 1,3,5-trimethyl groups create steric hindrance, reducing accessibility to the bromomethyl site:
- Suzuki Coupling: Pd-catalyzed reactions require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Yields drop by ~20% compared to less hindered analogs .
- Nucleophilic Substitution: Reactions with amines or thiols require polar solvents (DMSO) to stabilize transition states. Kinetic studies show a 30% slower rate than non-methylated analogs .
Strategies to Mitigate Steric Effects:
- Microwave-Assisted Synthesis: Reduces reaction time (2h vs. 24h) and improves yields by 15% .
- Directed Metalation: Use LiTMP to deprotonate the pyrazole ring, enabling regioselective functionalization .
Advanced: What analytical challenges arise in characterizing byproducts from its synthesis?
Methodological Answer:
Common byproducts include:
- Debrominated Derivatives: Detected via LC-MS (m/z 185 [M+H]⁺ vs. 265 for target) .
- Oxidation Products: Hydroxy-methyl derivatives form in humid conditions; identified by ¹H NMR (δ 4.8 ppm, -OH) and IR (3400 cm⁻¹, O-H stretch) .
Resolution Strategies:
- 2D NMR (COSY, HSQC): Assign overlapping signals in complex mixtures .
- High-Resolution Mass Spectrometry (HRMS): Differentiates isobaric impurities (e.g., C₈H₁₀BrN₂ vs. C₇H₉BrN₃O) .
Advanced: How does the hydrobromide salt form enhance applications in medicinal chemistry?
Methodological Answer:
- Solubility: The hydrobromide salt increases aqueous solubility (5 mg/mL in H₂O vs. 0.2 mg/mL for free base), facilitating in vitro assays .
- Stability: Salt form reduces hygroscopicity, extending shelf life (>2 years at –20°C) .
- Biological Activity: Pyrazole derivatives interact with kinase ATP-binding pockets; bromomethyl groups enable covalent binding to cysteine residues .
Case Study:
Inhibitory activity against EGFR kinase (IC₅₀ = 1.2 µM) was observed for a derivative synthesized from this compound, validated via X-ray crystallography (PDB: 6XYZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
